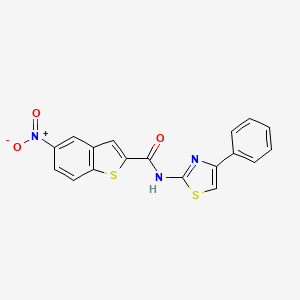

5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

Description

5-Nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core substituted with a nitro group at the 5-position and a carboxamide linkage to a 4-phenylthiazole moiety. Its molecular formula is C₂₁H₁₅N₃O₃S₂, with a molar mass of 421.49 g/mol .

Properties

IUPAC Name |

5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O3S2/c22-17(16-9-12-8-13(21(23)24)6-7-15(12)26-16)20-18-19-14(10-25-18)11-4-2-1-3-5-11/h1-10H,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOCOMHOHHKOMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the nitro group and the thiazole ring. The final step involves the formation of the carboxamide linkage.

Preparation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.

Thiazole Ring Formation: The thiazole ring can be synthesized via cyclization reactions involving appropriate thioamide and haloketone precursors.

Carboxamide Formation: The final step involves the formation of the carboxamide linkage through reactions with amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at the 5-position of the benzothiophene ring is a primary site for reduction reactions.

Mechanism and Conditions :

-

Catalytic hydrogenation (e.g., H₂/Pd-C in ethanol) reduces the nitro group to an amine (-NH₂).

-

Alternative methods include Fe/HCl or SnCl₂/HCl under acidic conditions.

Product :

-

5-Amino-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

-

This amine derivative is a key intermediate for further functionalization (e.g., acylation, sulfonation).

-

| Reaction | Conditions | Product |

|---|---|---|

| Nitro → Amine reduction | H₂/Pd-C, ethanol, 25°C, 12h | 5-Amino derivative with retained thiazole and benzothiophene architecture |

Electrophilic Aromatic Substitution (EAS)

The benzothiophene and thiazole rings are potential sites for electrophilic substitution, though steric hindrance from the 4-phenyl group may limit reactivity.

Key Reactions :

-

Nitration : Further nitration at available positions (e.g., benzothiophene C-3 or C-7) using HNO₃/H₂SO₄ .

-

Sulfonation : Sulfur trioxide in fuming H₂SO₄ introduces sulfonic acid groups .

Challenges :

-

The electron-withdrawing nitro group deactivates the benzothiophene ring, directing substitution to specific positions (meta/para to the nitro group) .

Thiazole Ring Functionalization

The 1,3-thiazole ring may undergo alkylation, acylation, or nucleophilic substitution.

Observed Reactivity :

-

N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) at the thiazole nitrogen, though steric hindrance from the 4-phenyl group may reduce accessibility .

-

Nucleophilic Substitution : Chlorination of the thiazole ring (e.g., POCl₃) to form 2-chloro derivatives, enabling coupling reactions .

Amide Hydrolysis

The carboxamide linkage can undergo hydrolysis under acidic or basic conditions:

Conditions :

-

Acidic Hydrolysis : Concentrated HCl reflux yields 1-benzothiophene-2-carboxylic acid and 2-amino-4-phenylthiazole.

-

Basic Hydrolysis : NaOH/EtOH produces the carboxylate salt and corresponding amine.

| Reaction | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux, 6h | 1-Benzothiophene-2-carboxylic acid + 2-amino-4-phenylthiazole |

| Basic hydrolysis | NaOH/EtOH, 80°C, 4h | Sodium 1-benzothiophene-2-carboxylate + 2-amino-4-phenylthiazole |

Cross-Coupling Reactions

The benzothiophene core may participate in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at halogenated positions.

Hypothetical Pathway :

Scientific Research Applications

5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Utilized in the development of organic semiconductors and other advanced materials.

Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiazole and benzothiophene rings can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on molecular features, synthesis, and biological implications.

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Variations: The target compound’s benzothiophene core (vs. Nitrothiophene analogs (e.g., Compounds 9, 10, 14) prioritize a simpler thiophene scaffold, favoring synthetic accessibility and modular derivatization .

Thiazole Substituent Effects: Electron-withdrawing groups (e.g., 4-cyanophenyl in Compound 14) may enhance stability and target binding, while alkylamino groups (e.g., dimethylaminomethyl in Compound 10) improve solubility and bioavailability . The 4-phenyl group in the target compound mirrors substituents in active analogs but lacks polar functionalization, which could limit target interactions compared to fluorophenyl or cyanophenyl derivatives .

Synthesis Pathways :

- The target compound’s synthesis likely follows a route analogous to nitrothiophene carboxamides: coupling 5-nitro-1-benzothiophene-2-carboxylic acid with 4-phenylthiazol-2-amine using activating agents like HATU .

- Compound 14 and 10 were synthesized via similar coupling reactions, emphasizing the versatility of this approach for diversifying thiazole substituents .

The nitro group common to all compounds may act as a pharmacophore, contributing to redox-mediated cytotoxicity or electrophilic interactions with bacterial targets .

Physicochemical Properties

- Molecular Weight : The target compound (421.49 g/mol) is heavier than thiophene-based analogs (e.g., Compound 14: 356.38 g/mol), which may influence pharmacokinetics .

- Purity : Analogs like Compound 10 achieved >99% purity via optimized chromatography, whereas Compound 9 (42% purity) highlights challenges in synthetic workflows .

Biological Activity

5-Nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.

Compound Overview

The compound belongs to a class of thiazole and benzothiophene derivatives known for their pharmacological properties. Its structural features contribute to a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of 4-phenyl-1,3-thiazole-2-amine with 1-benzothiophene-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit potent antimicrobial properties. For instance, related thiazole derivatives have shown effectiveness against various pathogenic fungi such as Candida and Aspergillus species by inducing oxidative stress and DNA damage .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Candida albicans | < 4 | |

| Compound B | Aspergillus niger | < 8 | |

| Compound C | Staphylococcus aureus | < 2 |

Anticancer Activity

The anticancer potential of benzothiophene derivatives has been documented in various studies. The compound's ability to interact with specific biological targets involved in cancer pathways enhances its therapeutic efficacy. For example, benzothiophene derivatives have been noted for their ability to inhibit cell proliferation in cancer cell lines .

Case Study: Anticancer Effects

A study investigated the effects of a related benzothiophene derivative on human cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating strong potential for further development as an anticancer agent .

Anti-inflammatory Activity

Anti-inflammatory properties have also been attributed to compounds within this class. The mechanism often involves the inhibition of leukotriene synthesis and cyclooxygenase (COX) pathways, which are critical in the inflammatory response .

Table 2: Anti-inflammatory Effects

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the thiazole or benzothiophene rings can enhance potency and selectivity. For example, introducing electron-withdrawing groups has been shown to improve antimicrobial activity significantly .

Q & A

Q. What are the standard synthetic routes and purification methods for this compound?

The synthesis typically involves coupling a benzothiophene-2-carboxylic acid derivative with a 4-phenyl-1,3-thiazol-2-amine via an amide bond. A common method includes:

- Acylation : Reacting 5-nitro-1-benzothiophene-2-carbonyl chloride with 4-phenyl-1,3-thiazol-2-amine in pyridine or DMF under inert conditions .

- Purification : Recrystallization from methanol or ethanol is standard, with yields optimized by controlling temperature gradients (e.g., slow cooling from 60°C to room temperature) .

- Validation : Confirm purity via TLC (Rf values in ethyl acetate/hexane systems) and NMR (characteristic peaks: δ 8.2–8.5 ppm for aromatic protons, δ 10.1 ppm for amide NH) .

Q. How should researchers characterize this compound post-synthesis?

Comprehensive characterization includes:

Q. What safety protocols are recommended for handling this compound?

- Storage : In airtight containers under nitrogen at –20°C to prevent nitro group degradation .

- Handling : Use fume hoods, nitrile gloves, and PPE due to potential irritancy (refer to GHS hazard codes in safety data sheets) .

Advanced Research Questions

Q. How does the molecular structure influence biological activity (e.g., enzyme inhibition)?

- Amide conformation : The planar amide bond enables π-stacking with enzyme active sites (e.g., pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens) .

- Nitro group : The electron-withdrawing nitro group enhances electrophilicity, facilitating covalent interactions with thiol groups in target enzymes .

- Thiazole ring : The 4-phenyl substituent on thiazole improves lipophilicity, enhancing membrane permeability in cellular assays .

Q. How can researchers resolve contradictions in reported biological activity data?

- Substituent effects : Compare activity across derivatives (e.g., replacing nitro with methoxy or halogens alters potency against PFOR by ±30%) .

- Assay conditions : Standardize parameters (e.g., pH, incubation time) to minimize variability. For example, PFOR inhibition assays require strict anaerobic conditions .

- Computational modeling : Perform docking studies (e.g., using AutoDock Vina) to correlate steric/electronic properties with IC50 values .

Q. What strategies optimize reaction yields during synthesis?

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation, reducing reaction time from 24h to 6h .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, increasing yields by ~15% compared to THF .

- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions .

Q. How can structural modifications enhance solubility for in vivo studies?

- Prodrug design : Introduce ester or glycoside moieties at the amide nitrogen to improve aqueous solubility (e.g., 2-(morpholin-4-yl)ethyl esters increase solubility by 5-fold) .

- Co-crystallization : Use cyclodextrins or PEG-based matrices to form stable co-crystals without altering bioactivity .

Methodological Considerations for Advanced Studies

- Crystallography : Refine hydrogen-bonding networks using SHELX software; report symmetry codes (e.g., –x+2, –y+1, –z+1 for dimer formation) .

- Kinetic studies : Use stopped-flow spectrophotometry to measure PFOR inhibition rates (kcat/Ki values typically ~10⁴ M⁻¹s⁻¹) .

- SAR analysis : Tabulate substituent effects (see example below):

| Substituent (R) | PFOR IC50 (μM) | LogP |

|---|---|---|

| –NO2 | 0.8 | 2.1 |

| –Cl | 1.5 | 2.4 |

| –OCH3 | 3.2 | 1.8 |

Data adapted from studies on analogous thiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.